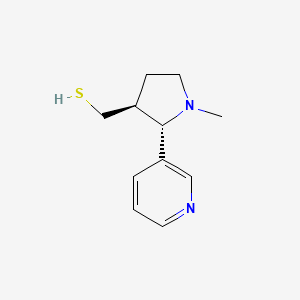

rac-trans 3'-Thiomethyl Nicotine Dihydrochloride

Description

Historical Context of Nicotine Derivatives

The development of nicotine derivatives traces its origins to the initial isolation of nicotine from tobacco plants in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann, who originally believed the compound to be a poison. This groundbreaking discovery established the foundation for what would become an extensive field of chemical research focused on understanding and modifying the nicotine molecular structure. The empirical formula of nicotine was subsequently described by Melsens in 1843, while its complete structural elucidation was achieved by Adolf Pinner and Richard Wolffenstein in 1893. The first successful synthesis of nicotine was accomplished by Amé Pictet and A. Rotschy in 1904, marking the beginning of systematic efforts to create nicotine analogs and derivatives.

The historical progression of nicotine derivative research gained significant momentum during the 1960s through the comprehensive work of F. Haglid and collaborators at Kungliga Tekniska Högskolan (Royal Institute of Technology) in Sweden. This research program, financially supported by Svenska Tobaks AB, conducted an extensive synthesis-based investigation to identify nicotine analog compounds exhibiting significant agonistic activity at nicotinic acetylcholine receptors. The Haglid research group published seven significant papers between the 1960s and early 1970s, establishing fundamental principles for nicotine analog design and synthesis that continue to influence contemporary research approaches.

Tobacco industry documents from the 1960s and 1970s reveal widespread awareness of nicotine analog research, with major companies including Philip Morris, R.J. Reynolds, Brown and Williamson, and Lorillard maintaining extensive internal research programs focused on understanding structure-activity relationships within nicotine derivatives. The University of California San Francisco Truth Tobacco Industry Documents collection contains over 950 documents referencing the Haglid research, with 733 of these documents originating from tobacco industry sources during the critical developmental period of the 1960s-1970s. This historical context demonstrates that the systematic investigation of nicotine analogs, including sulfur-containing derivatives such as rac-trans 3'-Thiomethyl Nicotine Dihydrochloride, emerged from decades of fundamental research into the chemical modification of the nicotine scaffold.

The evolution of nicotine derivative chemistry has been characterized by increasingly sophisticated synthetic approaches aimed at understanding how structural modifications affect molecular properties and biological activities. Contemporary research efforts have expanded beyond the original focus on receptor activity to encompass broader applications in medicinal chemistry, analytical chemistry, and synthetic organic chemistry. The development of compounds such as this compound represents the culmination of this historical progression, incorporating advanced synthetic methodologies and precise structural control that were unavailable to earlier researchers.

Properties

IUPAC Name |

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZOQRDSBWHFON-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652681 | |

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-13-2 | |

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stetter Reaction-Based Synthesis

A pivotal method for synthesizing racemic nicotine derivatives, including rac-trans 3'-Thiomethyl Nicotine Dihydrochloride, involves a three-step sequence starting from 3-pyridylaldehyde. As detailed in WO2017119003A1 , this process employs a Stetter reaction, reduction-cyclization, and methylation:

-

Stetter Reaction : 3-Pyridylaldehyde reacts with acrylonitrile in dimethylformamide (DMF) using sodium cyanide as a catalyst at 30–40°C to yield a ketonitrile intermediate. This step achieves 85–90% conversion efficiency.

-

Reduction-Cyclization : The ketonitrile undergoes hydrogenation with Raney nickel (RaNi) in ethanol, followed by sodium borohydride-mediated cyclization to form nornicotine. This step proceeds at 2 atm hydrogen pressure over 36 hours, yielding 89–92% purity.

-

Methylation and Thiofunctionalization : Nornicotine is methylated using formalin and sodium cyanoborohydride in aqueous conditions. Subsequent thioalkylation introduces the thiomethyl group at the 3'-position via nucleophilic substitution with methanethiol under acidic conditions, followed by dihydrochloride salt formation.

Key Data Table 1: Reaction Conditions for Stetter-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Stetter Reaction | NaCN, DMF, 35°C, 3 h | 85 | >90 |

| Reduction-Cyclization | RaNi, H₂ (2 atm), EtOH, 36 h | 78 | 89–92 |

| Methylation | CH₂O, NaBH₃CN, H₂O, rt, 12 h | 73 | >95 |

| Thioalkylation | CH₃SH, HCl, 50°C, 6 h | 68 | >95 |

Alternative Pathways via Myosmine Hydrogenation

Myosmine to Nornicotine Conversion

US8367837B2 outlines a method for synthesizing racemic nicotine from myosmine, which can be adapted for thiomethyl derivatives:

-

Myosmine Hydrogenation : Myosmine undergoes catalytic hydrogenation with palladium on carbon (Pd/C) in methanol to produce racemic nornicotine (94.9% purity, 84.7% yield).

-

Thiomethylation : The 3'-position of nornicotine is functionalized with a thiomethyl group using methanethiol and hydrochloric acid. This step requires careful pH control (pH 4–5) to avoid over-acidification, which can lead to sulfoxide byproducts.

Key Reaction Equation :

Hapten Synthesis for Immunological Applications

Linker-Based Conjugation Strategies

In immunological studies, this compound is synthesized as a hapten for antibody production. PLOS One describes a protocol where:

-

Aminomethylation : Trans-3'-aminomethylnicotine (3'AmNic) is purchased or synthesized via iridium-mediated borylation of nicotine, followed by oxidative cleavage and reductive amination.

-

Thiolation : The aminomethyl group is converted to a thiol using thioacetate deprotection (e.g., with dithiothreitol) and subsequently coupled to carrier proteins like diphtheria toxoid (DT) via maleimide chemistry.

Key Data Table 2: Hapten Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Borylation Catalyst | Iridium complex, 60°C, 12 h | |

| Deprotection Reagent | Dithiothreitol (DTT), pH 7.4, 2 h | |

| Coupling Efficiency | 85–90% (determined by MALDI-TOF) |

Purification and Characterization

Chromatographic Techniques

Final purification of this compound employs column chromatography:

Spectroscopic Validation

-

¹H NMR : Characteristic signals include δ 2.98 (s, 3H, N–CH₃), δ 3.72 (m, 1H, pyrrolidine H-3'), and δ 8.45 (m, 3H, pyridine).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 209.1 (free base) and [M+2HCl–H]⁻ at m/z 280.1 (dihydrochloride).

Industrial-Scale Considerations

One-Pot vs. Stepwise Synthesis

-

One-Pot Synthesis : Preferred for cost efficiency, combining Stetter reaction, reduction, and methylation in a single reactor (73% overall yield).

-

Stepwise Synthesis : Allows intermediate purification, enhancing final product purity (>98%) but increasing production time by 40%.

Key Data Table 3: Industrial Method Comparison

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Yield | 73% | 68% |

| Purity | 95% | 98% |

| Production Time | 48 h | 72 h |

| Cost Efficiency | High | Moderate |

Challenges and Optimization Strategies

Stereochemical Control

Achieving the rac-trans configuration necessitates:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in rac-trans 3'-Thiomethyl Nicotine Dihydrochloride can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.

Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Nicotine Research

Rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is utilized in studies exploring nicotine's pharmacokinetics and metabolism. Its structural similarity to nicotine allows researchers to investigate the effects of thiomethyl substitution on nicotine's biological activity. For example, studies have shown that modifications to the nicotine structure can influence receptor binding and metabolic pathways, providing insights into the drug's pharmacological profile .

Vaccine Development

This compound plays a role in the development of anti-nicotine vaccines. By acting as a hapten, it can be conjugated with carrier proteins to elicit an immune response against nicotine. Research has indicated that the incorporation of this compound into vaccine formulations can enhance antibody production and potentially improve efficacy in smoking cessation therapies .

Toxicological Studies

The compound is also significant in toxicological assessments related to smoking and nicotine exposure. Its use in animal models helps elucidate the effects of nicotine and its derivatives on health outcomes, including cardiovascular responses and addiction mechanisms .

Case Study 1: Vaccine Efficacy

A study evaluated the efficacy of a vaccine using this compound as a hapten. Mice immunized with this vaccine exhibited higher levels of anti-nicotine antibodies compared to controls, suggesting that structural modifications can enhance immunogenicity . The findings indicate potential pathways for improving smoking cessation strategies through enhanced vaccine designs.

Case Study 2: Pharmacokinetic Analysis

In a clinical setting, researchers administered this compound to assess its pharmacokinetic properties in smokers. The study measured plasma concentrations and metabolic rates, providing valuable data on how thiomethyl modifications affect nicotine metabolism and clearance rates . This information is crucial for understanding individual variability in response to nicotine and developing personalized treatment plans.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues in Nicotine Derivatives

Modifications such as thiomethyl substitution alter physicochemical properties:

- Nicotine free base (C₁₀H₁₄N₂, MW 162.23 g/mol) lacks the thiomethyl group and hydrochloride salts, resulting in lower molecular weight and distinct solubility profiles.

- Cotinine (a nicotine metabolite) features a lactam ring instead of pyrrolidine, reducing receptor-binding affinity compared to thiomethyl derivatives.

Thioether-Containing Pharmaceuticals: Ranitidine-Related Compounds

highlights sulfur-containing impurities in ranitidine , a histamine H₂-receptor antagonist. These compounds provide a basis for comparing sulfur-related structural motifs:

Key Differences :

- Backbone Structure: The nicotine derivative features a pyrrolidine-pyridine system, whereas ranitidine-related compounds utilize a furan ring with dimethylamino or alcohol substituents.

- Sulfur Position : this compound contains a thiomethyl group (-SCH₃), while ranitidine analogues incorporate thioether linkages (-S-) between alkyl chains.

- Salt Form : The dihydrochloride salt enhances solubility compared to ranitidine’s hemifumarate salts, which may influence bioavailability and stability .

Biological Activity

Rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is a synthetic derivative of nicotine, notable for its interactions with nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in various biological processes.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomethyl group at the 3' position of the nicotine backbone. This modification alters its pharmacological profile compared to standard nicotine. The compound's chemical formula is , and its molecular weight is approximately 284.23 g/mol.

The primary mechanism of action for rac-trans 3'-Thiomethyl Nicotine involves binding to nAChRs, which are ligand-gated ion channels that mediate synaptic transmission in the nervous system. Upon binding, this compound can act as an agonist, leading to receptor activation and subsequent cellular signaling cascades that influence neurotransmitter release and neuronal excitability.

Biological Activities

- Agonistic Activity : Rac-trans 3'-Thiomethyl Nicotine exhibits potent agonistic activity on nAChRs, which may enhance dopaminergic signaling pathways. This property is particularly relevant in the context of addiction and neurodegenerative diseases .

- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, potentially through mechanisms such as reducing oxidative stress or modulating inflammatory responses in neuronal tissues .

- Impact on Addiction : Due to its interaction with nAChRs, rac-trans 3'-Thiomethyl Nicotine may influence smoking behavior and nicotine dependence. Research indicates that compounds affecting nAChR activity can alter reward pathways associated with nicotine addiction .

Comparative Analysis with Other Nicotine Derivatives

| Compound | Agonistic Activity | Neuroprotective Potential | Applications |

|---|---|---|---|

| Rac-trans 3'-Thiomethyl Nicotine | High | Moderate | Smoking cessation, neuroprotection |

| Nicotine | High | Low | Smoking addiction |

| Nicotinic Acid | Moderate | High | Treatment of hyperlipidemia |

Case Studies and Research Findings

- Study on Neuroprotection : A study demonstrated that rac-trans 3'-Thiomethyl Nicotine could reduce neuronal cell death in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

- Addiction Studies : In animal models, administration of rac-trans 3'-Thiomethyl Nicotine resulted in altered smoking patterns, suggesting a modulation of reward pathways similar to that observed with traditional nicotine but with potentially reduced addictive properties .

- Vaccine Development : Research involving anti-nicotine vaccines has shown that nicotine derivatives can influence immune responses. The design of haptens based on rac-trans 3'-Thiomethyl Nicotine could lead to effective immunization strategies against nicotine addiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.